tert-Butyl 4-(4-chlorophenyl)-4-oxobutylcarbamate
CAS No.: 1354651-37-8
Cat. No.: VC3414580
Molecular Formula: C15H20ClNO3
Molecular Weight: 297.78 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1354651-37-8 |
|---|---|
| Molecular Formula | C15H20ClNO3 |
| Molecular Weight | 297.78 g/mol |
| IUPAC Name | tert-butyl N-[4-(4-chlorophenyl)-4-oxobutyl]carbamate |
| Standard InChI | InChI=1S/C15H20ClNO3/c1-15(2,3)20-14(19)17-10-4-5-13(18)11-6-8-12(16)9-7-11/h6-9H,4-5,10H2,1-3H3,(H,17,19) |
| Standard InChI Key | OLGTWDVYNBHXDC-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCCCC(=O)C1=CC=C(C=C1)Cl |
| Canonical SMILES | CC(C)(C)OC(=O)NCCCC(=O)C1=CC=C(C=C1)Cl |
Introduction
Chemical Identity and Structure
tert-Butyl 4-(4-chlorophenyl)-4-oxobutylcarbamate is a carbamate derivative characterized by a para-chlorophenyl group attached to an oxobutyl chain with a tert-butyloxycarbonyl (Boc) protective group. The compound possesses several important identifiers that facilitate its recognition in chemical databases and literature.
| Parameter | Value |
|---|---|
| CAS Number | 1354651-37-8 |
| Molecular Formula | C₁₅H₂₀ClNO₃ |
| Molecular Weight | 297.78 g/mol |
| IUPAC Name | tert-butyl N-[4-(4-chlorophenyl)-4-oxobutyl]carbamate |
| Standard InChI | InChI=1S/C15H20ClNO3/c1-15(2,3)20-14(19)17-10-4-5-13(18)11-6-8-12(16)9-7-11/h6-9H,4-5,10H2,1-3H3,(H,17,19) |
| Standard InChIKey | OLGTWDVYNBHXDC-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NCCCC(=O)C1=CC=C(C=C1)Cl |
| PubChem Compound ID | 118798435 |
The structure features a tert-butyloxycarbonyl (Boc) group, which serves as a protective group for the amino functionality. This structural characteristic is particularly valuable in organic synthesis, as it allows for selective reactions while protecting the amine functionality.
Physical and Chemical Properties
The physical and chemical properties of tert-Butyl 4-(4-chlorophenyl)-4-oxobutylcarbamate determine its behavior in various chemical reactions and applications. Understanding these properties is essential for researchers working with this compound.
| Property | Description |
|---|---|
| Appearance | Solid at room temperature |
| Solubility | Soluble in common organic solvents including dichloromethane, chloroform, and dimethylformamide |
| Stability | Relatively stable under normal laboratory conditions; sensitive to strong acids |
| Functional Groups | Carbamate (N-C(=O)-O), ketone (C=O), aryl chloride |
| Reactivity | Reactive at multiple sites including the carbamate group, ketone, and aryl chloride |
The presence of both the carbamate and ketone functional groups makes this molecule versatile for further chemical transformations, while the para-chlorophenyl moiety provides opportunities for coupling reactions commonly employed in pharmaceutical synthesis .
Applications in Research and Development
tert-Butyl 4-(4-chlorophenyl)-4-oxobutylcarbamate has several important applications in chemical research and pharmaceutical development, highlighting its versatility as a chemical building block.
Drug Development
The compound serves as an important intermediate in pharmaceutical research due to its structural features:
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The Boc-protected amine allows for selective deprotection under acidic conditions
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The para-chlorophenyl group provides a site for various coupling reactions
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The ketone functionality offers opportunities for reduction, reductive amination, or nucleophilic addition
These characteristics make it valuable in the synthesis of complex drug candidates, particularly those targeting central nervous system disorders or anti-inflammatory applications.
Organic Synthesis
In synthetic organic chemistry, tert-Butyl 4-(4-chlorophenyl)-4-oxobutylcarbamate participates in various reactions:
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Hydrolysis of the carbamate group to reveal the free amine
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Alkylation reactions at various reactive sites
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Condensation reactions utilizing the ketone functionality
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Cross-coupling reactions involving the aryl chloride moiety
These transformations can lead to diverse chemical structures with potential applications in materials science and biotechnology.
| Classification | Category | Hazard Statement |
|---|---|---|
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 | H335: May cause respiratory irritation |
The signal word associated with these hazards is "Warning" .
| Manufacturer | Product Number | Package Size | Price (USD) | Last Updated |
|---|---|---|---|---|
| TRC | T205280 | 50 mg | $45 | 2021-12-16 |
| Crysdot | CD12151254 | 5 g | $446 | 2021-12-16 |
These pricing points indicate that the compound is primarily utilized in research settings where smaller quantities are typically required . The substantial price difference between the 50 mg and 5 g quantities suggests economies of scale in the production process.
Current Research and Future Directions
Research on tert-Butyl 4-(4-chlorophenyl)-4-oxobutylcarbamate continues to evolve, with ongoing investigations focused on expanding its synthetic applications and exploring potential biological activities.
Current research areas include:
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Development of new synthetic routes with improved efficiency and sustainability
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Exploration of structure-activity relationships for derivatives with potential pharmaceutical applications
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Investigation of catalytic methods for transformations involving this compound
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Evaluation of biological activities, particularly in areas such as analgesic or anti-inflammatory effects
These research directions highlight the compound's importance as both a synthetic building block and a potential precursor to biologically active molecules.
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